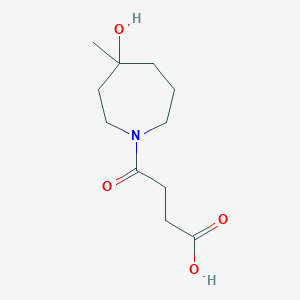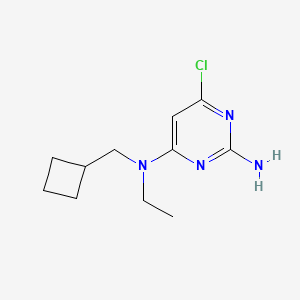
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that plays a crucial role in protein synthesis and muscle growth. It is a metabolite of the essential amino acid leucine and is commonly used as a dietary supplement by athletes and bodybuilders. However, its potential applications in scientific research go beyond its use as a fitness enhancer.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating protein synthesis and muscle growth. It may also work by inhibiting the activity of enzymes that break down muscle proteins.
Biochemical and Physiological Effects:
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been shown to increase muscle mass and strength in both young and elderly individuals. It may also improve endurance and reduce muscle damage during exercise. In addition, 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid in lab experiments is that it is a naturally occurring compound that is easily synthesized and purified. It is also relatively safe and has few known side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several potential future directions for 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid research. One area of interest is its potential applications in the treatment of muscle wasting diseases. Another area of interest is its effects on cognitive function, as some studies have suggested that 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid may improve memory and learning. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid and to identify any potential long-term side effects.
Métodos De Síntesis
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid is synthesized in the body from leucine through a series of enzymatic reactions. However, it can also be synthesized in the lab through the oxidation of the corresponding alcohol using potassium permanganate or potassium dichromate. The resulting 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-catabolic effects, meaning it can prevent muscle breakdown, and anabolic effects, meaning it can promote muscle growth. These properties make it a promising candidate for research on muscle wasting diseases such as cancer cachexia and sarcopenia, as well as for research on muscle regeneration and repair.
Propiedades
IUPAC Name |
4-(4-hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(16)5-2-7-12(8-6-11)9(13)3-4-10(14)15/h16H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBOPAIKLBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)



